REACTION_CXSMILES
|
CC1(C)CO[CH:5]([CH2:8][CH2:9][C:10]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)=O)OC1.[CH3:20][NH:21][S:22]([C:25]1[CH:31]=[CH:30][C:28]([NH2:29])=[CH:27][CH:26]=1)(=[O:24])=[O:23].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[F:18][C:15]1[CH:14]=[CH:13][C:12]([C:10]2[N:29]([C:28]3[CH:30]=[CH:31][C:25]([S:22]([NH:21][CH3:20])(=[O:24])=[O:23])=[CH:26][CH:27]=3)[CH:5]=[CH:8][CH:9]=2)=[CH:17][CH:16]=1
|
Name
|
3-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
CC1(COC(OC1)CCC(=O)C1=CC=C(C=C1)F)C
|
Name
|
|
Quantity
|
308 mg
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 48 hr
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude yellowish solid (760 mg) was chromatographed (silica gel, hexane/ethyl acetate 7/3)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1N(C=CC1)C1=CC=C(C=C1)S(=O)(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 198 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |